molecular formula C13H16BrN B12069045 5-Bromo-2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinoline

5-Bromo-2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12069045
M. Wt: 266.18 g/mol
InChI Key: ACGDSVDLHXAELF-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 5th position and a cyclopropylmethyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Cyclopropylmethylation: The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the brominated isoquinoline with cyclopropylmethyl halide in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinoline.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: 2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinoline.

    Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropylmethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through the inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methyl-2-pentene: Another brominated compound with different structural features and applications.

    5-Bromo-2-(cyclopropylimino)methylphenolate: A related compound with a different functional group attached to the isoquinoline ring.

Uniqueness

5-Bromo-2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern and the presence of both a bromine atom and a cyclopropylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H16BrN

Molecular Weight

266.18 g/mol

IUPAC Name

5-bromo-2-(cyclopropylmethyl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C13H16BrN/c14-13-3-1-2-11-9-15(7-6-12(11)13)8-10-4-5-10/h1-3,10H,4-9H2

InChI Key

ACGDSVDLHXAELF-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCC3=C(C2)C=CC=C3Br

Origin of Product

United States

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